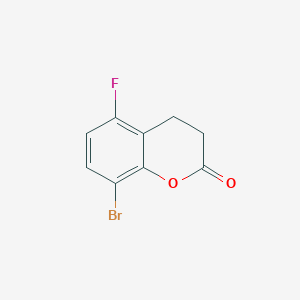
8-Bromo-5-fluorochroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluorochroman-2-one is a chemical compound with the molecular formula C9H6BrFO2. It belongs to the class of chromanone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Chromanone derivatives, including this compound, are often used as building blocks in the synthesis of novel lead compounds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluorochroman-2-one typically involves the bromination and fluorination of chroman-2-one derivatives. One common method involves the reaction of 5-fluorochroman-2-one with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 8-position . The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromanone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Bromo-5-fluorochroman-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and novel lead compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluorochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-fluorochroman-4-one: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5-Fluorochroman-4-one: Lacks the bromine atom, resulting in different chemical reactivity and applications.
Chroman-4-one: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness
8-Bromo-5-fluorochroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H6BrFO2 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
8-bromo-5-fluoro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H6BrFO2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h2-3H,1,4H2 |
InChI Key |
JDIZSMBXHHPIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















